5-Bromo-2-iodothiophene-3-carboxylic acid
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Overview
Description
5-Bromo-2-iodothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₂BrIO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodothiophene-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2-iodothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and oxidized or reduced thiophene derivatives .
Scientific Research Applications
5-Bromo-2-iodothiophene-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodothiophene: Similar structure but lacks the carboxylic acid group.
5-Bromo-2-chlorothiophene-3-carboxylic acid: Similar but with chlorine instead of iodine.
2-Iodo-5-methylthiophene-3-carboxylic acid: Similar but with a methyl group instead of bromine.
Uniqueness
5-Bromo-2-iodothiophene-3-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The carboxylic acid group also enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-2-iodothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXFJMIIWYOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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